2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid
Description
2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid is a compound that features a benzoic acid core substituted with a hydroxy group and a 5-methylisoxazole-4-carboxamido group
Properties
IUPAC Name |
2-hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-6-9(5-13-19-6)11(16)14-7-2-3-10(15)8(4-7)12(17)18/h2-5,15H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZLYZZUXLKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588244 | |
| Record name | 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67387-58-0 | |
| Record name | 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid core. One common method involves the cycloaddition reaction of an aromatic aldehyde with nitroacetic esters to form the isoxazole ring . The resulting intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 2-oxo-5-(5-methylisoxazole-4-carboxamido)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(5-methylisoxazole-4-aminobenzoic acid).
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. The hydroxy and carboxamido groups can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 4-Methylisoxazole-5-carboxylic acid
- 5-Methylisoxazole-4-carboxylic acid
- 2-Hydroxy-5-methoxybenzoic acid
Comparison: 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid is unique due to the presence of both the hydroxy and carboxamido groups, which provide additional sites for interaction with biological targets compared to similar compounds. This enhances its potential as a versatile building block in medicinal chemistry and drug design.
Biological Activity
2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant case studies and research findings.
The biological activity of this compound is primarily attributed to its structural features. The hydroxy and carboxamido groups are capable of forming hydrogen bonds with biological macromolecules, while the isoxazole ring can engage in π-π interactions . These interactions can modulate enzyme or receptor activities, leading to various biological effects.
Biological Activities
The compound has been evaluated for several biological activities, including:
- Antioxidant Activity : It exhibits potential antioxidant properties, which may contribute to its protective effects against oxidative stress.
- Antiproliferative Effects : Studies have indicated that it may inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Modulation : It has been shown to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity .
In Vitro Studies
A study investigating the effects of various benzoic acid derivatives, including this compound, found significant interaction with cathepsins B and L, which are crucial for protein degradation pathways. The compound was identified as a putative binder to these enzymes, suggesting a role in modulating proteostasis networks .
Cytotoxicity Assessment
In cell-based assays involving Hep-G2 and A2058 cancer cell lines, the compound demonstrated low cytotoxicity at concentrations that induced proteasomal and lysosomal activities. This finding indicates its potential as a therapeutic agent with minimal adverse effects on normal cells .
Comparison with Similar Compounds
The unique structural components of this compound enhance its interaction capabilities compared to similar compounds. A comparison table is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy and carboxamido groups | Antioxidant, antiproliferative |
| 4-Methylisoxazole-5-carboxylic acid | Lacks hydroxy group | Limited interaction with enzymes |
| 5-Methylisoxazole-4-carboxylic acid | Similar structure but fewer interaction sites | Reduced biological activity |
| 2-Hydroxy-5-methoxybenzoic acid | Hydroxy group present | Moderate enzyme modulation |
The presence of both hydroxy and carboxamido groups in this compound allows for enhanced binding and modulation of biological targets compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
